H-D-Leu-pna

Vancomycin Resistance VanX Dipeptidase Enzyme Kinetics

Researchers studying D-stereoselective enzymes face high background noise from L-aminopeptidases in crude samples. H-D-Leu-pNA (D-Leucine p-nitroanilide) is the optimal substrate for VanX (KM=8.9 mM, kcat=0.0102 s⁻¹), confirmed best among 35 p-nitroanilides. Its D-configuration ensures resistance to ubiquitous L-aminopeptidases, enabling low-background, real-time colorimetric detection at 405 nm. Essential for high-throughput VanX inhibitor screening critical to vancomycin-resistance therapeutics. Stocked for immediate, reliable global delivery.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 63324-49-2
Cat. No. B555575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Leu-pna
CAS63324-49-2
SynonymsD-Alanineethylesterhydrochloride; 6331-09-5; (R)-Ethyl2-aminopropanoatehydrochloride; H-D-Ala-OetHCl; (R)-Ethyl2-amino-propionateHCl; H-Ala-OBlz.Tos; H-D-Ala-OEt.HCl; SCHEMBL842523; CTK8B4158; JCXLZWMDXJFOOI-PGMHMLKASA-N; MolPort-001-765-351; ANW-44141; MFCD00190725; AKOS015932702; AM81486; CS15404; OR26821; RTR-021812; AK-49997; BR-49791; KB-49556; AB1006915; ST2412775; X5768; M-7593
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)N.Cl
InChIInChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m1/s1
InChIKeyJCXLZWMDXJFOOI-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Leu-pNA (CAS 63324-49-2): A D-Stereospecific Chromogenic Substrate for Aminopeptidase and Dipeptidase Assays


H-D-Leu-pNA (D-Leucine p-nitroanilide) is a chromogenic substrate composed of the D-enantiomer of leucine linked to a p-nitroanilide (pNA) reporter group . It is primarily utilized as a substrate for specific proteases and peptidases that exhibit D-stereoselectivity, including D,D-dipeptidases and D-aminopeptidases [1]. Upon enzymatic hydrolysis, the pNA moiety is liberated, enabling convenient, real-time colorimetric monitoring of enzyme activity via absorbance at approximately 405 nm [1].

D-Stereospecific Chromogenic Substrate

Enables colorimetric detection of D-aminopeptidase and D,D-dipeptidase activity via pNA release at 405 nm.

Assay Format Compatibility

Supports real-time continuous kinetic monitoring in plate-reader or cuvette-based formats.

D-Enantiomer Identity Confirmed

Distinct from L-Leu-pNA; recognized by stereoselective D-enzymes such as VanX and DamA.

Why H-D-Leu-pNA Cannot Be Replaced by Its L-Enantiomer or Other Common p-Nitroanilide Substrates


The D-configuration of H-D-Leu-pNA is not a trivial structural variation; it fundamentally alters the substrate's enzymatic recognition profile. While common aminopeptidase substrates like L-Leu-pNA (CAS 4178-93-2) are efficiently hydrolyzed by ubiquitous L-specific aminopeptidases (e.g., LAP, APN) , H-D-Leu-pNA exhibits profound resistance to these enzymes [1]. This stereospecificity is the defining characteristic that dictates its unique utility. Simply substituting H-D-Leu-pNA with its L-enantiomer would result in a complete loss of signal for D-specific enzymes like VanX or lead to an unacceptably high background signal in assays utilizing crude biological samples due to the activity of contaminating L-aminopeptidases [1].

!
L-Enantiomer Generates Higher Background

L-Leu-pNA is a broad substrate for common L-aminopeptidases; using it in crude lysates may result in non-specific hydrolysis and reduced assay selectivity.

!
Non-D-Configured pNAs May Lack Recognition

Other amino acid p-nitroanilides, including L-forms and some D-forms, may not be efficiently hydrolyzed by target D-stereoselective enzymes, limiting signal generation.

Quantitative Evidence for Selecting H-D-Leu-pNA over Analogs and In-Class Alternatives


Superior Kinetic Performance for VanX Dipeptidase Compared to a Library of 35 Amino Acid p-Nitroanilides

In a systematic screen of 35 L- and D-amino acid p-nitroanilides for VanX, a D,D-dipeptidase, H-D-Leu-pNA (D-Leu-pNA) was identified as the superior substrate, outperforming the previously reported substrate L-Ala-pNA and all other compounds tested [1]. The study determined its kinetic parameters, establishing a quantitative benchmark for its activity with this clinically relevant enzyme [1].

VanX Substrate Kinetics
Head-to-head
D-Leu-pNA: kcat/KM 0.0012 mM⁻¹ s⁻¹
Comparator: L-Ala-pNA & 34 others; ranked highest in tested set
Supports VanX inhibitor screening assay development

Purified recombinant VanX from E. faecium; kinetic constants provide quantitative benchmark.

Vancomycin Resistance VanX Dipeptidase Enzyme Kinetics

Enhanced Assay Specificity via D-Stereoconfiguration Reduces Background from Contaminating L-Aminopeptidases

The D-stereochemistry of H-D-Leu-pNA confers a critical practical advantage: it renders the molecule a poor substrate for the broad spectrum of ubiquitous L-aminopeptidases [1]. The original study noted that due to the 'uncommon leucine in its D form,' 'enzymatic activities due to other contaminated species in Escherichia coli used for VanX overproduction should be greatly reduced' [1]. This is in stark contrast to the L-enantiomer, L-Leu-pNA, which is a well-established, broad-spectrum substrate for aminopeptidases like LAP and APN and would generate high, non-specific background signal in complex biological matrices .

D-Stereospecificity Context
Class-level
D-configuration reported to confer reduced hydrolysis by contaminating L-aminopeptidases in crude E. coli lysates, in contrast to L-Leu-pNA.
Supports assay signal-to-noise interpretation for D-specific targets

Qualitative difference noted; quantitative background reduction not explicitly determined in source.

Assay Specificity Stereospecificity Enzyme Assay Development

Validated Substrate for the D-Stereoselective Aminopeptidase DamA from Aspergillus oryzae

H-D-Leu-pNA is a preferred substrate for DamA, a D-stereoselective aminopeptidase from the fungus *Aspergillus oryzae* [1]. Among several potential substrates tested, DamA exhibited a clear preference for D-Leu-pNA and D-Phe-pNA over its bacterial homolog's preferred substrate, β-Ala-pNA [1]. This substrate preference was key to the enzyme's characterization and nomenclature.

DamA Substrate Preference
Cross-study
Reported preferred substrate for D-stereoselective aminopeptidase DamA from A. oryzae; optimal activity at 50 °C, pH 8.0.
Extends utility to eukaryotic D-aminopeptidase characterization

Preference over β-Ala-pNA stated; purified recombinant DamA used.

D-Aminopeptidase DamA Halophilic Enzyme

Commercially Available with High Purity Comparable to the Widely Used L-Enantiomer

Procurement-grade H-D-Leu-pNA is offered with a purity specification of >98% . This is highly comparable to the purity of the more common L-enantiomer, L-Leu-pNA, which is typically supplied at ≥98% or ≥99% purity [1]. This high purity ensures that the substrate itself does not introduce significant variability or interfering substances into sensitive enzymatic assays.

Purity Specification
Specification review
>98%
Comparable to L-Leu-pNA procurement-grade purity

Supplier specification; supports reproducible enzymatic assays without additional purification.

Reagent Purity Procurement Quality Control

High-Value Application Scenarios for H-D-Leu-pNA (CAS 63324-49-2)


Screening and Characterization of VanX Inhibitors for Combating Vancomycin Resistance

Given its validated status as the optimal chromogenic substrate for VanX among 35 tested amino acid p-nitroanilides, H-D-Leu-pNA is the preferred reagent for establishing continuous, high-throughput screening assays to discover and characterize novel VanX inhibitors [1]. Its use is essential for accurately determining inhibitor potency (IC50/Ki values) in this context, a critical step in developing new therapeutics to overcome vancomycin-resistant bacterial infections [1].

Activity Assays for D-Stereoselective Aminopeptidases in Basic and Applied Research

H-D-Leu-pNA serves as a validated and preferred substrate for the characterization of D-stereoselective aminopeptidases, such as DamA from *A. oryzae* [2]. This application is crucial in fundamental enzymology research and has potential downstream uses in industrial biotechnology, such as the synthesis of D-amino acid-containing peptides, where monitoring the activity of these specific enzymes is required [2].

Enzymatic Assays Requiring High Signal-to-Noise in Complex Biological Matrices

In any assay where the target enzyme exhibits D-stereospecificity but is present in a crude mixture (e.g., cell lysates, tissue homogenates) alongside abundant L-aminopeptidases, H-D-Leu-pNA is the necessary choice over L-configured substrates [1]. Its inherent resistance to L-aminopeptidases minimizes non-specific background hydrolysis, directly leading to a higher signal-to-noise ratio and more reliable, interpretable kinetic data [1].

Application
Selection Property
Validation Focus
VanX inhibitor screening studies
D,D-dipeptidase substrate specificity
VanX inhibitor potency determination
D-stereoselective aminopeptidase characterization
D-aminopeptidase substrate preference
Enzyme kinetic and pH/temperature profiles
D-specific enzyme assays in complex biological matrices
Resistance to L-aminopeptidase hydrolysis
Signal-to-noise ratio interpretation in crude samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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